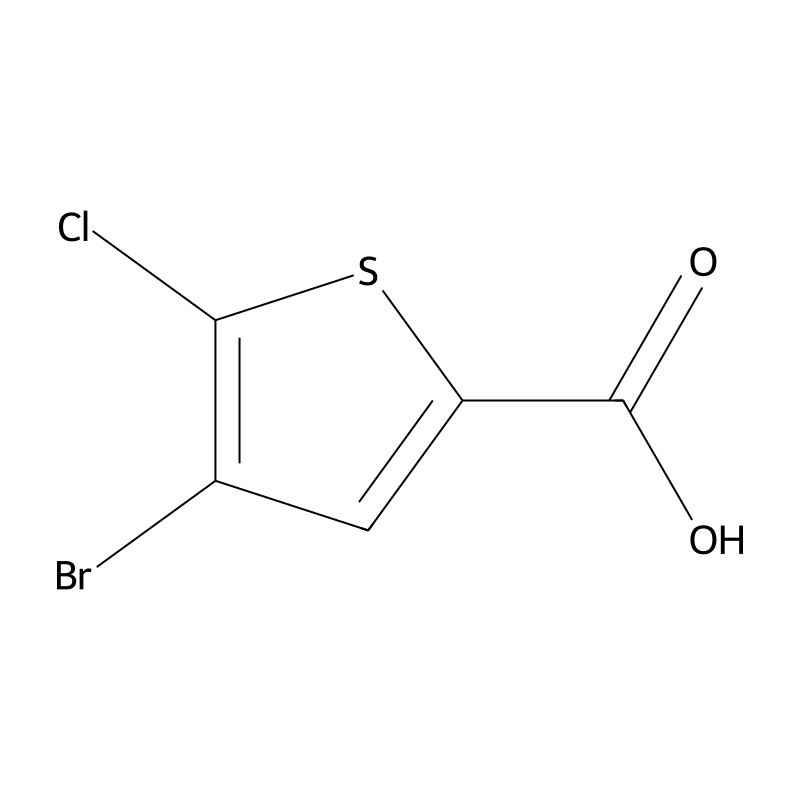

4-Bromo-5-chlorothiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-5-chlorothiophene-2-carboxylic acid is a heterocyclic compound characterized by its thiophene ring structure, which is substituted with bromine and chlorine atoms, as well as a carboxylic acid functional group. Its chemical formula is C6H4BrClO2S, and it has a molecular weight of 241.49 g/mol. This compound appears as a white to off-white solid and is known for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen substituents on the thiophene ring .

- Nucleophilic Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, where nucleophiles such as sodium methoxide or potassium tert-butoxide can replace these halogens.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of thiophene derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.

The synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic acid can be achieved through several methods:

- Halogenation of Thiophene Derivatives: Starting from thiophene-2-carboxylic acid, bromination and chlorination can be performed using brominating agents (e.g., N-bromosuccinimide) and chlorinating agents (e.g., thionyl chloride) to introduce the halogen substituents .

- Carboxylation Reactions: Utilizing appropriate reagents, such as carbon dioxide in the presence of a base, can facilitate the introduction of the carboxylic acid group onto a substituted thiophene .

- Multi-step Synthesis: Involves several synthetic steps including protection-deprotection strategies and coupling reactions to achieve the desired compound from simpler precursors.

4-Bromo-5-chlorothiophene-2-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: The compound could be utilized in developing herbicides or fungicides due to its structural properties.

- Material Science: Its unique electronic properties may find applications in organic electronics or as a building block for advanced materials .

Interaction studies involving 4-Bromo-5-chlorothiophene-2-carboxylic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways for transformation into more complex molecules. Additionally, understanding how this compound interacts with biological targets could provide insights into its pharmacological profiles.

Several compounds share structural similarities with 4-Bromo-5-chlorothiophene-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Chlorothiophene-2-carboxylic Acid | Lacks bromine; only contains chlorine | Simpler halogenation pattern |

| 4-Bromo-thiophene-2-carboxylic Acid | Similar bromination; lacks chlorine | Potentially different reactivity due to fewer halogens |

| 4-Iodo-5-chlorothiophene-2-carboxylic Acid | Contains iodine instead of bromine | Enhanced reactivity due to iodine's larger size |

These compounds are notable for their potential applications in similar fields but differ in their halogen substituents, which influence their chemical behavior and biological activity.

Physical State and Appearance

4-Bromo-5-chlorothiophene-2-carboxylic acid exists as a solid at room temperature [1] [2]. The compound presents as a white to off-white solid with a crystalline appearance . This physical state is characteristic of halogenated thiophene carboxylic acids, which typically form stable crystalline structures due to intermolecular hydrogen bonding through the carboxylic acid functional group and van der Waals interactions between the halogen substituents.

Melting and Boiling Points

The compound exhibits a melting point greater than 200°C [4], indicating substantial thermal stability and strong intermolecular forces within the crystal lattice. This relatively high melting point can be attributed to the presence of multiple electronegative substituents (bromine and chlorine) that enhance intermolecular interactions, as well as hydrogen bonding capabilities of the carboxylic acid group.

The predicted boiling point is 342.3±42.0°C [5], calculated using computational methods. This elevated boiling point reflects the compound's molecular weight of 241.49 g/mol and the significant intermolecular forces present in the liquid phase.

Density Parameters

The predicted density of 4-Bromo-5-chlorothiophene-2-carboxylic acid is 2.019±0.06 g/cm³ [5]. This relatively high density value is consistent with the presence of heavy halogen atoms (bromine and chlorine) in the molecular structure, which contribute significantly to the overall molecular mass and compact packing in the solid state.

| Property | Value | Method |

|---|---|---|

| Density | 2.019±0.06 g/cm³ | Predicted |

| Molecular Weight | 241.49 g/mol | Experimental |

| Heavy Atom Count | 10 | Calculated |

Solubility Profile

The solubility characteristics of 4-Bromo-5-chlorothiophene-2-carboxylic acid demonstrate typical behavior for halogenated aromatic carboxylic acids:

Water Solubility: The compound exhibits very poor to negligible solubility in water [6]. This low aqueous solubility results from the hydrophobic nature of the halogenated thiophene ring system, which outweighs the hydrophilic contribution of the carboxylic acid group.

Organic Solvent Solubility: The compound shows good solubility in dimethyl sulfoxide (DMSO) and slight solubility in methanol [7] [8] [9]. The enhanced solubility in polar aprotic solvents like DMSO is attributed to favorable solvation of the polar carboxylic acid group without competing hydrogen bonding that occurs with protic solvents.

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Very poor | Hydrophobic thiophene ring |

| DMSO | Good | Polar aprotic solvation |

| Methanol | Slight | Limited hydrogen bonding |

Spectroscopic Properties

The spectroscopic characteristics of 4-Bromo-5-chlorothiophene-2-carboxylic acid provide valuable insights into its molecular structure and electronic properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Thiophene ring protons appear in the range of δ 7-8 ppm, while the carboxylic acid proton resonates at δ 9-12 ppm [10]

- ¹³C NMR: The carbonyl carbon appears around δ 160-170 ppm, with thiophene ring carbons in the δ 120-140 ppm region [11] [12]

Infrared (IR) Spectroscopy:

The IR spectrum exhibits characteristic absorption bands including:

- C=O stretch: ~1650-1700 cm⁻¹

- C-H stretch: ~3000-3100 cm⁻¹

- C-Br and C-Cl stretching vibrations in the fingerprint region

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The compound is expected to show absorption maxima around 240-280 nm, corresponding to π→π* transitions within the thiophene ring system [13] [14]. The presence of halogen substituents may cause slight bathochromic shifts compared to unsubstituted thiophene-2-carboxylic acid.

Mass Spectrometry:

The molecular ion peak appears at m/z 241 [M+H]⁺ [15], confirming the molecular weight and providing fragmentation patterns characteristic of halogenated thiophene derivatives.

| Spectroscopic Technique | Key Features | Diagnostic Value |

|---|---|---|

| ¹H NMR | δ 7-8 ppm (thiophene H), δ 9-12 ppm (COOH) | Structural confirmation |

| ¹³C NMR | δ 160-170 ppm (C=O), δ 120-140 ppm (thiophene C) | Carbon framework |

| IR | 1650-1700 cm⁻¹ (C=O), 3000-3100 cm⁻¹ (C-H) | Functional group identification |

| UV-Vis | 240-280 nm (π→π*) | Electronic transitions |

| MS | m/z 241 [M+H]⁺ | Molecular weight confirmation |